3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
3-{7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzodioxol moiety, methyl groups at positions 4 and 8, and a propanoic acid chain at position 2.
Properties
IUPAC Name |
3-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-11-14-3-5-17(12(2)21(14)30-22(26)15(11)4-6-20(24)25)27-9-13-7-18-19(8-16(13)23)29-10-28-18/h3,5,7-8H,4,6,9-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYCEFTUODMZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure and Properties
- Molecular Formula : C22H23ClO5
- Molecular Weight : 404.87 g/mol
- CAS Number : Not specifically listed, but related compounds with similar structures exist.
The compound features a benzodioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers.
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Mechanism of Action :
- These compounds often act by inducing apoptosis (programmed cell death) in cancer cells and inhibiting key signaling pathways involved in cell proliferation.
- For example, the inhibition of the MEK1/2 pathway has been noted in similar compounds, leading to reduced phosphorylation of ERK1/2 and subsequent downstream effects on cell cycle regulation .
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Case Studies :
- A study evaluating a related compound demonstrated effective growth inhibition in acute biphenotypic leukemia cells (MV4-11) at concentrations as low as 0.3 µM .
- Another study highlighted that certain benzodioxole derivatives could selectively target cancer cells while showing lower toxicity to normal cells, suggesting potential for therapeutic applications .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity against both bacterial and fungal pathogens.
- Antibacterial Effects :
- Antifungal Activity :
Other Biological Activities
Research indicates that the compound may also possess additional biological activities, such as anti-inflammatory effects and potential neuroprotective properties. However, detailed studies are still required to elucidate these effects fully.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, backbone modifications, and functional groups. Key structural and physicochemical differences are summarized below:
Structural and Functional Group Analysis
Research Findings and Implications
Pharmacological Potential
- The propanoic acid moiety in all compounds suggests anti-inflammatory or COX-inhibitory activity, analogous to NSAIDs.
- The benzodioxol group in the target compound may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Brominated analogs (e.g., ) might exhibit altered receptor binding due to larger atomic radius, though this requires experimental validation.
Challenges and Limitations
- Solubility : The hydrophobic benzodioxol and methyl groups in the target compound may reduce aqueous solubility, necessitating formulation strategies.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including:
- Coumarin core formation : Alkylation or condensation of resorcinol derivatives to construct the 4,8-dimethyl-2-oxo-2H-chromen scaffold.
- Benzodioxole coupling : Introduction of the 6-chloro-1,3-benzodioxol-5-ylmethoxy group via nucleophilic substitution or Mitsunobu reaction.
- Propanoic acid functionalization : Final ester hydrolysis under acidic or basic conditions to yield the carboxylic acid moiety. Key intermediates include the chlorinated benzodioxole precursor and the methyl-protected coumarin intermediate. Optimized conditions (e.g., solvent selection, temperature) are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly the benzodioxole and coumarin moieties?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.2 ppm, aromatic protons for benzodioxole).
- FT-IR : Peaks at ~1740 cm (carbonyl of coumarin) and ~1250 cm (C-O-C of benzodioxole).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves stereochemical details and confirms substituent positioning .
Q. What in vitro assays are typically employed to screen this compound for initial biological activity?
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits.
- Anticancer activity : Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Receptor binding studies : Radioligand displacement assays for targets like estrogen receptors (ERα/β) due to structural similarity to coumestrol derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during benzodioxolylmethoxy-coumarin coupling?
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) or organocatalysts may enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time.
- Temperature control : Stepwise heating (e.g., 60°C for activation, 100°C for completion) minimizes side reactions like demethylation .
Q. When encountering contradictory IC values across cell lines, what experimental controls resolve discrepancies?
- Cell line validation : Ensure consistent passage numbers, mycoplasma-free status, and standardized culture conditions.
- Dose-response normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.
- Mechanistic follow-up : Compare transcriptomic profiles (RNA-seq) or protein expression (Western blot) to identify cell-specific resistance pathways .
Q. What computational approaches investigate molecular interactions with enzyme targets like COX-2 or HDACs?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses and affinity scores for the benzodioxole-coumarin scaffold.
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD plots over 100 ns trajectories).
- QSAR modeling : Correlate substituent variations (e.g., chloro vs. methoxy groups) with inhibitory activity using datasets from PubChem or ChEMBL .
Methodological Notes
- Synthesis challenges : Steric hindrance at the coumarin C-7 position may require bulky base catalysts (e.g., DBU) for efficient benzodioxole coupling .
- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Biological assays : Include solubility enhancers (e.g., DMSO ≤0.1%) in cell-based studies to avoid false negatives due to poor bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
